N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide
CAS No.:
Cat. No.: VC16320287
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O3 |
|---|---|
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-(1H-indol-4-yloxy)acetamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-12(22)20-13-5-7-14(8-6-13)21-18(23)11-24-17-4-2-3-16-15(17)9-10-19-16/h2-10,19H,11H2,1H3,(H,20,22)(H,21,23) |
| Standard InChI Key | QFXOTDAAMMVCSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3 |
Introduction
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities. This compound integrates an indole moiety with an acetylamino group attached to a phenyl ring, making it a complex structure of interest for therapeutic applications, particularly in cancer research.
Synthesis and Chemical Reactions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide typically involves multiple steps, including the use of specific reagents and conditions to ensure the formation of the desired structure. Common reagents used in these reactions include oxidizing agents and reducing agents.
Biological Activities
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide has demonstrated promising biological activities, especially in anti-cancer research. Similar compounds have shown anti-cancer properties, highlighting the potential therapeutic applications of this class of compounds.
Interaction Studies and Binding Affinity
Interaction studies involving N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide focus on its binding affinity to various biological targets. The compound's ability to interact with multiple biological targets presents opportunities for novel therapeutic applications currently under investigation.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide. A comparison of these compounds can provide insights into their biological activities and potential therapeutic uses.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide | Similar acetylamino and indole structure | Anti-cancer properties |
| 2-[2-(furan-2-yl)-4,6-dimethylphenoxy]-N-[(e)-1H-indol-4-ylmethylideneamino]acetamide | Contains furan and indole moieties | Potential anti-inflammatory effects |
| N-acetyl-N'-(indol-3-ylmethyl)hydrazinecarboxamide | Indole-based hydrazine derivative | Investigated for anti-tumor activity |
Future Perspectives and Therapeutic Applications
The unique combination of functional groups and structural elements in N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide enhances its biological activity compared to similar compounds. This presents opportunities for novel therapeutic applications, particularly in cancer treatment, which are currently being explored through further research and development.
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